molecular formula C20H14N2O3 B11300118 8-methyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide

8-methyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide

Cat. No.: B11300118
M. Wt: 330.3 g/mol
InChI Key: KJZQSWQSSDAIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinoline moiety, which is a nitrogen-containing heterocycle, and a chromene core, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline ring can be introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with the chromene intermediate.

    Amidation Reaction: The final step involves the formation of the carboxamide group. This can be achieved by reacting the carboxylic acid derivative of the chromene with an amine derivative of quinoline under dehydrating conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the quinoline moiety, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline ring or the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-methyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound is of interest due to its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, research focuses on its therapeutic potential. Studies may investigate its efficacy and mechanism of action in treating specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other functional materials.

Mechanism of Action

The mechanism of action of 8-methyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, disrupting replication and transcription processes. The chromene core might interact with enzymes or receptors, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4H-chromene-2-carboxamide derivatives: These compounds share the chromene core but differ in their substituents, affecting their biological activity.

    Quinoline derivatives: Compounds like chloroquine or quinine, which also contain the quinoline ring, are well-known for their antimalarial properties.

Uniqueness

What sets 8-methyl-4-oxo-N-(quinolin-8-yl)-4H-chromene-2-carboxamide apart is the combination of the chromene and quinoline moieties in a single molecule. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

8-methyl-4-oxo-N-quinolin-8-ylchromene-2-carboxamide

InChI

InChI=1S/C20H14N2O3/c1-12-5-2-8-14-16(23)11-17(25-19(12)14)20(24)22-15-9-3-6-13-7-4-10-21-18(13)15/h2-11H,1H3,(H,22,24)

InChI Key

KJZQSWQSSDAIKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.